(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine is an organic compound with the molecular formula C14H21N. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with four methyl groups and an amine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Related compounds such as tetramethyl acetyloctahydronaphthalenes are known to interact with retinoic acid receptors (rar) α, β, and γ .
Mode of Action
It’s worth noting that related compounds act as agonists for retinoic acid receptors, which are nuclear transcription factors . This suggests that (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine might interact with its targets to modulate gene expression.
Biochemical Pathways
Related compounds that act on retinoic acid receptors play an essential role in the metabolism of plants and living organisms . They are widely used in organic, bioorganic, coordination, and polymer chemistry .
Result of Action
Related compounds that act as retinoic acid receptor agonists can inhibit free radical processes , suggesting potential antioxidant activity.
Action Environment
Related compounds are known to have a long-lasting odor on skin and fabric , suggesting that they may be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine typically involves the alkylation of a suitable precursor. One common method involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene with a methylamine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum bromide (AlBr3) in methylene chloride, which facilitates the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: An efficient photoinitiator used in various chemical processes.
6,6′-Bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazin-3-yl)-2,2′6′,2′′-terpyridine: A ligand used in coordination chemistry and the separation of lanthanides.
Uniqueness
(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its role as a retinoic acid receptor agonist and potential antineoplastic agent sets it apart from other similar compounds, making it a valuable subject of scientific research.
Properties
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNYOXKXQRGRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609246 |
Source
|
Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148749-58-0 |
Source
|
Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.